Cas no 2229644-02-2 (4-(3-fluoro-2,6-dimethoxyphenyl)but-3-en-2-amine)

4-(3-Fluoro-2,6-dimethoxyphenyl)but-3-en-2-amine is a fluorinated aromatic compound featuring a butenylamine side chain, which enhances its utility in synthetic organic chemistry and pharmaceutical research. The presence of fluorine and methoxy groups on the phenyl ring contributes to its unique electronic and steric properties, making it a valuable intermediate for the development of bioactive molecules. The amine functionality allows for further derivatization, enabling applications in drug discovery and material science. Its structural features suggest potential reactivity in cross-coupling reactions and as a building block for heterocyclic synthesis. This compound is particularly suited for researchers exploring fluorinated analogs with tailored physicochemical properties.
4-(3-fluoro-2,6-dimethoxyphenyl)but-3-en-2-amine structure
2229644-02-2 structure
Product Name:4-(3-fluoro-2,6-dimethoxyphenyl)but-3-en-2-amine
CAS No:2229644-02-2
MF:C12H16FNO2
MW:225.259346961975
CID:6280853
PubChem ID:165784844
Update Time:2025-06-27

4-(3-fluoro-2,6-dimethoxyphenyl)but-3-en-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(3-fluoro-2,6-dimethoxyphenyl)but-3-en-2-amine
    • 2229644-02-2
    • EN300-1793282
    • Inchi: 1S/C12H16FNO2/c1-8(14)4-5-9-11(15-2)7-6-10(13)12(9)16-3/h4-8H,14H2,1-3H3/b5-4+
    • InChI Key: UIMMYVBIDHSHGB-SNAWJCMRSA-N
    • SMILES: FC1=CC=C(C(=C1OC)/C=C/C(C)N)OC

Computed Properties

  • Exact Mass: 225.11650692g/mol
  • Monoisotopic Mass: 225.11650692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 44.5Ų

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Additional information on 4-(3-fluoro-2,6-dimethoxyphenyl)but-3-en-2-amine

4-(3-fluoro-2,6-dimethoxyphenyl)but-3-en-2-amine: A Comprehensive Overview

4-(3-fluoro-2,6-dimethoxyphenyl)but-3-en-2-amine, also known by its CAS number CAS No 2229644-02-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a substituted phenyl group with an enamine functionality. The phenyl ring is substituted with a fluoro group at the 3-position and methoxy groups at the 2 and 6 positions, while the enamine moiety adds to its chemical complexity and potential reactivity.

The synthesis of 4-(3-fluoro-2,6-dimethoxyphenyl)but-3-en-2-amine involves a series of well-established organic reactions. Typically, the starting material is a substituted aniline derivative, which undergoes alkylation or acylation to introduce the necessary substituents. The formation of the enamine group is achieved through a condensation reaction between an amine and an aldehyde or ketone. This compound has been studied for its potential applications in drug design, particularly in the development of bioactive molecules with specific pharmacological profiles.

Recent studies have highlighted the importance of CAS No 2229644-02-2 in medicinal chemistry. Researchers have explored its ability to act as a scaffold for designing inhibitors of various enzymes and receptors. For instance, its enamine functionality has been shown to interact with certain protein targets, making it a promising candidate for therapeutic interventions. Additionally, the presence of electron-withdrawing groups on the phenyl ring enhances its reactivity and selectivity in biochemical assays.

The physical and chemical properties of 4-(3-fluoro-2,6-dimethoxyphenyl)but-3-en-

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